molecular formula C16H14ClN5O B5015344 5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5015344
M. Wt: 327.77 g/mol
InChI Key: WGSHEMLUFFWEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole-containing compounds. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by modulating the activity of certain neurotransmitters that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic effects on cancer cells. This compound has also been found to inhibit the growth of certain fungi and bacteria. In addition, this compound has been shown to modulate the activity of certain neurotransmitters that are involved in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is that it exhibits potent biological activity. This makes it a promising candidate for the development of therapeutic agents for the treatment of various diseases. However, one of the limitations of using this compound is that it may exhibit toxicity towards normal cells. Therefore, further studies are needed to determine the safe and effective doses of this compound.

Future Directions

There are several future directions for the study of 5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound to better understand its biological activity. Another direction is to study the potential of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to determine the safe and effective doses of this compound for use in humans. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, this compound is a promising compound that exhibits potent biological activity. Its potential applications in the field of medicinal chemistry make it an interesting compound for further study. However, further studies are needed to fully understand its mechanism of action and to determine the safe and effective doses of this compound for use in humans.

Synthesis Methods

The synthesis of 5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorobenzonitrile, 3-methylbenzylamine, and sodium azide in the presence of copper(I) iodide as a catalyst. The reaction is carried out in dimethyl sulfoxide (DMSO) as a solvent under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-10-4-2-6-12(8-10)19-16(23)14-15(18)22(21-20-14)13-7-3-5-11(17)9-13/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSHEMLUFFWEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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